molecular formula C20H20Cl3NO3 B12125567 2-(4-chlorophenoxy)-N-(2,4-dichlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide

2-(4-chlorophenoxy)-N-(2,4-dichlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B12125567
M. Wt: 428.7 g/mol
InChI Key: OYXBTXKXOMIFEV-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2,4-dichlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a synthetic organic compound It is characterized by the presence of chlorophenoxy and dichlorobenzyl groups, along with a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2,4-dichlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.

    Formation of the dichlorobenzyl intermediate: This step involves the reaction of 2,4-dichlorobenzyl chloride with a suitable nucleophile to form the dichlorobenzyl intermediate.

    Coupling reaction: The chlorophenoxy and dichlorobenzyl intermediates are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(2,4-dichlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenoxy and dichlorobenzyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the production of specialized chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2,4-dichlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to specific receptors or enzymes, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(2,4-dichlorobenzyl)-N-methylacetamide
  • 2-(4-chlorophenoxy)-N-(2,4-dichlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)ethanamide

Uniqueness

The uniqueness of 2-(4-chlorophenoxy)-N-(2,4-dichlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H20Cl3NO3

Molecular Weight

428.7 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(2,4-dichlorophenyl)methyl]-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C20H20Cl3NO3/c21-15-5-7-17(8-6-15)27-13-20(25)24(12-18-2-1-9-26-18)11-14-3-4-16(22)10-19(14)23/h3-8,10,18H,1-2,9,11-13H2

InChI Key

OYXBTXKXOMIFEV-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN(CC2=C(C=C(C=C2)Cl)Cl)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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